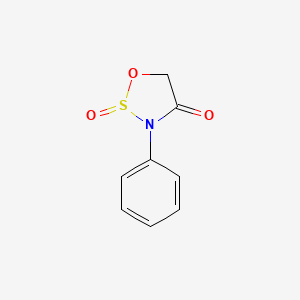
Acetic acid;4-(ethoxymethoxy)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-(ethoxymethoxy)butan-1-ol is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are commonly used in flavorings, perfumes, and various industrial applications. This compound is formed through the esterification reaction between acetic acid and 4-(ethoxymethoxy)butan-1-ol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for preparing acetic acid;4-(ethoxymethoxy)butan-1-ol is through esterification. This reaction involves heating acetic acid and 4-(ethoxymethoxy)butan-1-ol in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction is reversible and produces the ester along with water .
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors where the reactants are continuously fed, and the products are continuously removed. This helps in shifting the equilibrium towards the formation of the ester. The reaction conditions, such as temperature and catalyst concentration, are optimized to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-(ethoxymethoxy)butan-1-ol primarily undergoes esterification and hydrolysis reactions. In esterification, it is formed from the reaction between acetic acid and 4-(ethoxymethoxy)butan-1-ol. In hydrolysis, the ester can be broken down into its constituent alcohol and acid in the presence of water and an acid or base catalyst .
Common Reagents and Conditions
Esterification: Acetic acid, 4-(ethoxymethoxy)butan-1-ol, sulfuric acid (catalyst), heat.
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Major Products
Esterification: this compound and water.
Hydrolysis: Acetic acid and 4-(ethoxymethoxy)butan-1-ol.
Scientific Research Applications
Mechanism of Action
The mechanism of action of acetic acid;4-(ethoxymethoxy)butan-1-ol primarily involves its interactions with enzymes that catalyze esterification and hydrolysis reactions. The ester bond in the compound can be cleaved by esterases, leading to the release of acetic acid and 4-(ethoxymethoxy)butan-1-ol. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: Formed from acetic acid and butanol, used in similar applications such as solvents and flavorings.
Ethyl acetate: Formed from acetic acid and ethanol, widely used as a solvent in the chemical industry.
Propyl acetate: Formed from acetic acid and propanol, used in coatings and personal care products.
Uniqueness
Acetic acid;4-(ethoxymethoxy)butan-1-ol is unique due to the presence of the ethoxymethoxy group, which imparts distinct chemical properties and reactivity compared to other esters. This makes it valuable in specific applications where these properties are desired .
Properties
CAS No. |
62116-63-6 |
|---|---|
Molecular Formula |
C9H20O5 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
acetic acid;4-(ethoxymethoxy)butan-1-ol |
InChI |
InChI=1S/C7H16O3.C2H4O2/c1-2-9-7-10-6-4-3-5-8;1-2(3)4/h8H,2-7H2,1H3;1H3,(H,3,4) |
InChI Key |
ZZESZVGKYMVXDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B14543973.png)
![(E)-Bis{2-[(4-methylphenyl)sulfanyl]phenyl}diazene](/img/structure/B14543975.png)




![2-[(5,5-Dimethylcyclohex-1-en-1-yl)methyl]-1,3-dioxolane](/img/structure/B14543989.png)
![1-[Bis(dimethylamino)phosphanyl]pyridin-1-ium](/img/structure/B14543990.png)



![1H-Imidazo[4,5-b]pyrazine, 2-(chloromethyl)-1,5,6-trimethyl-](/img/structure/B14544006.png)

